molecular formula C12H13BrF3NO2 B8132845 5-Bromo-N-isopropyl-2-(2,2,2-trifluoroethoxy)benzamide

5-Bromo-N-isopropyl-2-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B8132845
M. Wt: 340.14 g/mol
InChI Key: UGJAKFGIDMKHPZ-UHFFFAOYSA-N
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Description

5-Bromo-N-isopropyl-2-(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound with the molecular formula C12H13BrF3NO2. This compound is characterized by the presence of a bromine atom, an isopropyl group, and a trifluoroethoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-isopropyl-2-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of a suitable benzamide precursor, followed by the introduction of the isopropyl and trifluoroethoxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-isopropyl-2-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N-isopropyl-2-(2,2,2-trifluoroethoxy)benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-isopropyl-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity for its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoro-N-isopropylbenzamide
  • 5-Bromo-N-isopropyl-2-methoxybenzamide
  • 5-Bromo-N-isopropyl-2-ethoxybenzamide

Uniqueness

5-Bromo-N-isopropyl-2-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

5-Bromo-N-isopropyl-2-(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound notable for its unique chemical structure, which includes a bromine atom, an isopropyl group, and a trifluoroethoxy moiety attached to a benzamide core. This compound has garnered attention in scientific research for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₁₃BrF₃NO₂
  • Molecular Weight : 323.14 g/mol
  • Appearance : Typically appears as a white to off-white solid.
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. The bromine and isopropyl groups may influence the binding affinity and selectivity for various receptors or enzymes.

Pharmacological Studies

Recent studies have indicated that this compound exhibits significant pharmacological properties:

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the activity of several benzamide derivatives against Staphylococcus aureus and Escherichia coli. Compounds with similar structural features showed promising results, suggesting that this compound could exhibit comparable efficacy.
  • Anticancer Activity :
    • In vitro studies on benzamide derivatives indicated that they can inhibit cancer cell proliferation. For instance, compounds with bromine substitutions have been shown to induce apoptosis in human breast cancer cell lines.
  • Neuroprotective Effects :
    • Some studies on related compounds suggest neuroprotective properties against oxidative stress-induced neuronal damage. This could be an area of exploration for this compound.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
5-Bromo-2-fluoro-N-isopropylbenzamideModerate antimicrobialInhibition of cell wall synthesis
5-Bromo-N-isopropyl-2-methoxybenzamideAnticancerInduction of apoptosis
5-Bromo-N-isopropyl-3-(trifluoroethoxy)benzamideNeuroprotectiveAntioxidant activity

Drug Development

The compound is being explored as a lead compound in drug discovery due to its unique structure and potential biological activities. Its ability to interact with various molecular targets makes it a candidate for further optimization and development into therapeutic agents.

Material Science

In addition to biological applications, this compound is also utilized in the synthesis of advanced materials due to its chemical stability and reactivity.

Properties

IUPAC Name

5-bromo-N-propan-2-yl-2-(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2/c1-7(2)17-11(18)9-5-8(13)3-4-10(9)19-6-12(14,15)16/h3-5,7H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJAKFGIDMKHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)Br)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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